molecular formula C22H20 B13758639 BENZ(a)ANTHRACENE, 8-BUTYL- CAS No. 63018-64-4

BENZ(a)ANTHRACENE, 8-BUTYL-

Cat. No.: B13758639
CAS No.: 63018-64-4
M. Wt: 284.4 g/mol
InChI Key: HMFLIULWWNWGBP-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACENE, 8-BUTYL-: is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of a butyl group at the 8th position of the benz(a)anthracene structure. Benz(a)anthracene itself is known for its presence in the environment as a result of incomplete combustion of organic matter and is recognized for its carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZ(a)ANTHRACENE, 8-BUTYL- typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of BENZ(a)ANTHRACENE, 8-BUTYL- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: BENZ(a)ANTHRACENE, 8-BUTYL- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

BENZ(a)ANTHRACENE, 8-BUTYL- has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZ(a)ANTHRACENE, 8-BUTYL- involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form epoxides, which can further react to form dihydrodiols and other derivatives. These metabolites can form adducts with DNA, causing mutations and potentially leading to cancer .

Comparison with Similar Compounds

Uniqueness: BENZ(a)ANTHRACENE, 8-BUTYL- is unique due to the presence of the butyl group, which can influence its chemical reactivity and interactions with biological systems. This structural modification can affect its solubility, metabolic pathways, and overall biological activity compared to its parent compound and other similar polycyclic aromatic hydrocarbons .

Properties

CAS No.

63018-64-4

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

8-butylbenzo[a]anthracene

InChI

InChI=1S/C22H20/c1-2-3-7-16-9-6-10-18-15-22-19(14-21(16)18)13-12-17-8-4-5-11-20(17)22/h4-6,8-15H,2-3,7H2,1H3

InChI Key

HMFLIULWWNWGBP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21

Origin of Product

United States

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